
7-脱氢胆固醇
描述
Provitamin D3, also known as 7-dehydrocholesterol, is a crucial intermediate in the biosynthesis of vitamin D3 (cholecalciferol). It is a naturally occurring compound found in the skin of vertebrates, where it undergoes a photochemical reaction upon exposure to ultraviolet B (UVB) radiation to form vitamin D3. This process is essential for maintaining adequate levels of vitamin D, which is vital for bone health, immune function, and overall well-being .
科学研究应用
维生素D3前体在科学研究中具有许多应用,包括:
化学: 用作合成维生素D3和相关化合物的先驱。
生物学: 研究其在维生素D3生物合成中的作用及其对各种生物过程的影响。
医学: 研究其在治疗维生素D缺乏症和相关疾病中的潜在治疗应用。
作用机制
维生素D3前体通过光化学反应发挥作用,该反应在暴露于UVB光后将其转化为维生素D3。 维生素D3的活性代谢产物1,25-二羟基维生素D(骨化三醇)刺激小肠对钙和磷的吸收,促进从骨骼到血液的钙分泌,并增强肾小管磷的重吸收 。这个过程对于维持钙稳态和支持各种生理功能至关重要。
类似化合物:
麦角固醇(维生素D2前体): 存在于真菌和酵母中,它会经历类似的光化学反应,形成维生素D2(麦角钙化醇)。
胆固醇: 维生素D3前体和其他固醇的前体。
比较:
维生素D3前体 vs. 麦角固醇: 这两种化合物都经历光化学反应以形成各自的维生素(D3 和 D2)。
维生素D3前体 vs. 胆固醇: 虽然胆固醇是维生素D3前体的先驱,但它还在其他固醇和激素的生物合成中发挥更广泛的作用.
维生素D3前体因其在更有效和生物活性形式的维生素D生物合成中的关键作用而脱颖而出,使其成为生物学和工业环境中的一种独特而必不可少的化合物。
生化分析
Biochemical Properties
7-DHC is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase) . This is the next-to-last step of cholesterol biosynthesis . Defective synthesis results in the human inherited disorder lathosterolosis resembling Smith–Lemli–Opitz syndrome .
Molecular Mechanism
The terminal reaction in cholesterol biosynthesis is catalyzed by the NADPH-dependent enzyme, 7-dehydrocholesterol reductase which is encoded by the DHCR7 gene . Functional DHCR7 protein is a 55.5 kDa NADPH-requiring integral membrane protein localized to the microsomal (ER) membrane .
Temporal Effects in Laboratory Settings
In a 96 h shaker flask fermentation, the 7-DHC titer was 649.5 mg/L by de novo synthesis . In a 5 L bioreactor, the 7-DHC titer was 2.0 g/L, which was the highest 7-DHC titer reported to date .
Dosage Effects in Animal Models
Elevating 7-DHC concentrations with cariprazine was associated with improved cellular and tissue viability after hypoxic‐ ischemic injury, suggesting a novel therapeutic avenue .
Metabolic Pathways
7-DHC is a part of the cholesterol biosynthesis pathway . It is synthesized from lathosterol by the enzyme lathosterol oxidase (lathosterol 5-desaturase) . This is the next-to-last step of cholesterol biosynthesis .
Transport and Distribution
Cholesterol, a molecule closely related to 7-DHC, is transported and distributed within cells and tissues via numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Subcellular Localization
The enzymes involved in the final steps of the post-squalene biosynthetic pathway, including the enzyme that synthesizes 7-DHC, are found to localize in the endoplasmic reticulum in functionally complemented plants .
准备方法
合成路线和反应条件: 维生素D3前体可以通过几种方法合成。一种常见的方法包括胆固醇的化学转化。该过程通常包括以下步骤:
胆固醇氧化: 胆固醇被氧化以形成7-脱氢胆固醇。
光化学反应: 然后将7-脱氢胆固醇暴露于UVB光下,导致形成维生素D3前体.
工业生产方法: 在工业环境中,维生素D3前体的生产通常涉及连续流动合成技术。 这种方法可以实现高收率和高效生产,无需中间纯化步骤 .
化学反应分析
反应类型: 维生素D3前体经历了几种类型的化学反应,包括:
光化学反应: 暴露于UVB光下会将维生素D3前体转化为维生素D3。
常见试剂和条件:
UVB光: 对维生素D3前体光化学转化为维生素D3至关重要。
苯丙氨酸: 可用作激发能供体,以提高所需中间体的浓度.
主要产物:
维生素D3: 由维生素D3前体光化学反应形成的主要产物。
速效型维生素D: 在特定条件下形成的副产物.
相似化合物的比较
Ergosterol (Provitamin D2): Found in fungi and yeast, it undergoes a similar photochemical reaction to form vitamin D2 (ergocalciferol).
Cholesterol: A precursor to provitamin D3 and other sterols.
Comparison:
Provitamin D3 vs. Ergosterol: Both compounds undergo photochemical reactions to form their respective vitamins (D3 and D2).
Provitamin D3 vs. Cholesterol: While cholesterol serves as a precursor to provitamin D3, it also plays a broader role in the biosynthesis of other sterols and hormones.
Provitamin D3 stands out due to its critical role in the biosynthesis of the more potent and biologically active form of vitamin D, making it a unique and essential compound in both biological and industrial contexts.
属性
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLRSWJYQTBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434-16-2 | |
| Record name | Provitamin D3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesta-5,7-dien-3-ol, (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 7-dehydrocholesterol and what is its role in cholesterol biosynthesis?
A: 7-Dehydrocholesterol is a sterol and the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis []. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the final step, reducing 7-dehydrocholesterol to cholesterol [, , , , ].
Q2: What is Smith-Lemli-Opitz syndrome (SLOS) and how is it related to 7-dehydrocholesterol?
A: Smith-Lemli-Opitz syndrome is an autosomal recessive disorder characterized by multiple congenital anomalies, mental retardation, and growth defects [, , ]. It arises from mutations in the DHCR7 gene, leading to a deficiency of cholesterol and an accumulation of 7-dehydrocholesterol in tissues and fluids [, , , , , , , , , ].
Q3: How is SLOS diagnosed and what are the typical biochemical findings?
A: SLOS can be diagnosed by detecting markedly increased concentrations of 7-dehydrocholesterol in plasma, typically using gas chromatography-mass spectrometry [, , , , ]. Alternatively, a deficiency in the conversion of 7-dehydrocholesterol to cholesterol can be demonstrated in cultured fibroblasts from patients [, ]. Prenatal diagnosis is also possible by quantifying sterol levels in amniotic fluid [].
Q4: What is the significance of the different biochemical variants observed in SLOS patients?
A: Studies have shown that the severity of SLOS can vary, with some patients exhibiting more severe clinical symptoms than others []. These clinical differences are often reflected in the degree to which 7-dehydrocholesterol accumulates and cholesterol synthesis is impaired []. These biochemical variations likely result from different mutations in the DHCR7 gene, leading to varying degrees of enzyme deficiency [].
Q5: Does 7-dehydrocholesterol itself contribute to the pathogenesis of SLOS, or is it solely the cholesterol deficiency?
A: While cholesterol deficiency undoubtedly plays a major role in SLOS pathology, evidence suggests that accumulated 7-dehydrocholesterol might also exert toxic effects [, , , ]. For instance, 7-dehydrocholesterol is more susceptible to oxidation than cholesterol, and its oxidized derivatives have been shown to impair embryonic growth in animal models [, , ].
Q6: What is the connection between 7-dehydrocholesterol and vitamin D synthesis?
A: 7-Dehydrocholesterol serves as the precursor for vitamin D3 synthesis in the skin [, , , , , , , ]. Upon exposure to UVB radiation, 7-dehydrocholesterol undergoes photolysis to form previtamin D3, which subsequently isomerizes to vitamin D3 [, , , , , , , ].
Q7: Can altering 7-dehydrocholesterol levels impact vitamin D production?
A: Yes, factors influencing 7-dehydrocholesterol availability can affect vitamin D synthesis. For example, long-term exposure to ultraviolet radiation can increase 7-dehydrocholesterol levels in the skin, potentially enhancing vitamin D3 production [, ]. Conversely, inhibiting DHCR7 activity can also increase 7-dehydrocholesterol levels, leading to elevated vitamin D levels, as observed in some studies [, ].
Q8: How do seasonal changes and latitude affect vitamin D synthesis from 7-dehydrocholesterol?
A: The amount of UVB radiation reaching the Earth's surface varies significantly with season and latitude. During winter months, particularly at higher latitudes, insufficient UVB radiation reaches the skin to effectively convert 7-dehydrocholesterol to vitamin D3 []. This highlights the importance of dietary vitamin D intake during these periods.
Q9: What are the potential therapeutic applications of modulating 7-dehydrocholesterol metabolism?
A: Manipulating 7-dehydrocholesterol metabolism holds promise for various therapeutic applications. For instance, inhibiting DHCR7 could be a potential strategy for treating hyperlipidemia, as it can lead to decreased cholesterol levels [, , ]. Additionally, increasing 7-dehydrocholesterol availability could enhance vitamin D3 production, potentially benefiting individuals with vitamin D deficiency or related disorders [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)


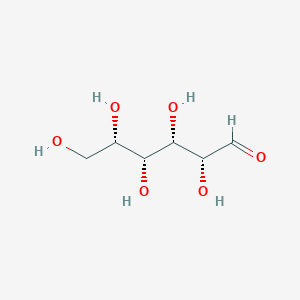
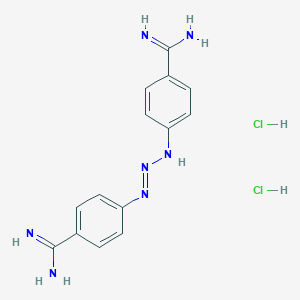
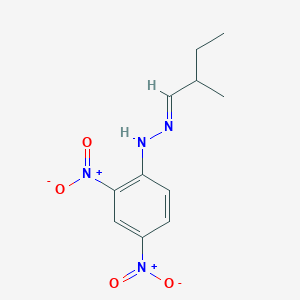
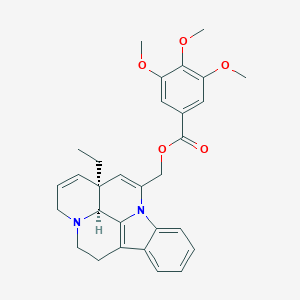
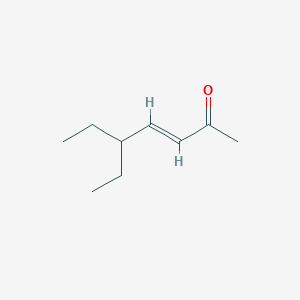
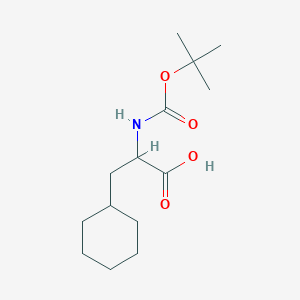

![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
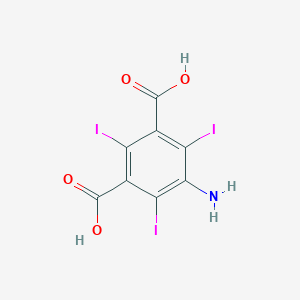
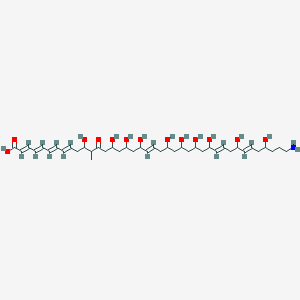
![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
